molecular formula C14H19NO B2879044 1-Benzyl-2,5-dimethylpiperidin-3-one CAS No. 1315365-84-4

1-Benzyl-2,5-dimethylpiperidin-3-one

Cat. No.: B2879044
CAS No.: 1315365-84-4
M. Wt: 217.312
InChI Key: FABAJOBMSRCVJN-UHFFFAOYSA-N
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Description

General Overview and Context within Piperidine (B6355638) Chemistry

1-Benzyl-2,5-dimethylpiperidin-3-one is a chemical compound with the molecular formula C14H19NO and a molar mass of 217.31 g/mol . It belongs to the piperidine class of compounds, which are heterocyclic amines characterized by a six-membered ring containing five carbon atoms and one nitrogen atom. The piperidine scaffold is a ubiquitous structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals.

Within the broader field of piperidine chemistry, this compound is a member of the N-substituted piperidone family. The "1-Benzyl" designation indicates that a benzyl (B1604629) group (a benzene (B151609) ring attached to a CH2 group) is substituted on the nitrogen atom of the piperidine ring. The "2,5-dimethyl" signifies the presence of methyl groups at the second and fifth positions of the ring, and the "-3-one" suffix points to a ketone functional group at the third position. These structural features make it a specific derivative within the diverse class of N-benzylpiperidones, which are extensively studied for their synthetic utility and biological relevance.

Academic Significance and Research Rationale

The academic significance of piperidone derivatives, including this compound, primarily stems from their role as versatile synthetic intermediates or building blocks in organic and medicinal chemistry. researchgate.net The reactivity of the piperidone core allows for a wide range of chemical transformations, making these compounds valuable precursors for the synthesis of more complex molecules with potential pharmacological properties. researchgate.net

Research into N-benzylpiperidone derivatives is often driven by the quest for novel therapeutic agents. The N-benzylpiperidone scaffold is considered a "universal chemical building block" because it can be modified to create libraries of compounds for drug discovery programs. researchgate.net Studies focus on synthesizing new derivatives and evaluating their biological activities, which have included antimicrobial, anticancer, and neuroprotective effects. researchgate.netnih.govnih.gov The rationale is that the piperidine ring system can mimic natural structures and interact with biological targets, while the various substituents on the ring can be fine-tuned to optimize potency, selectivity, and pharmacokinetic properties.

Structural Analogues and Related Chemical Entities in Scholarly Discourse

The scientific importance of this compound can be better understood by examining its structural analogues and related compounds that are frequently discussed in academic literature.

N-Benzylpiperidones, particularly N-benzylpiperidin-4-one, serve as foundational scaffolds for a multitude of derivatives with diverse applications. researchgate.net These compounds are versatile in various chemical reactions, including condensation reactions, to create more complex structures like spirocyclic systems. researchgate.net Research has demonstrated their potential in developing new drugs with a wide array of pharmacological activities. researchgate.net

For instance, derivatives of N-benzyl piperidin-4-one have been synthesized and investigated for their antimicrobial properties. researchgate.net In the field of oncology, N-benzyl piperidinol derivatives have been identified as potent and selective inhibitors of Ubiquitin-Specific Peptidase 7 (USP7), a potential anticancer target. nih.govnih.gov Furthermore, rational modifications of the N-benzyl-piperidine structure, inspired by existing drugs like donepezil, have led to the design of new inhibitors for enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant to Alzheimer's disease. nih.gov The reactivity of N-benzyl piperidone has also been utilized in the synthesis of dyes with photosensitizing properties for applications in photopolymerization. researchgate.net

Derivative ClassResearch FocusPotential ApplicationSource
N-benzyl piperidin-4-one oxime/hydrazone derivativesSynthesis and antimicrobial screeningAntimicrobial agents researchgate.net
N-benzyl piperidinol derivativesDesign and evaluation as USP7 inhibitorsAnticancer therapy nih.govnih.gov
Modified N-benzyl-piperidine derivativesDesign as multitarget-directed AChE/BuChE inhibitorsAlzheimer's disease therapy nih.gov
Spiro[1,5-benzoxazepine-2,4′-piperidine] scaffoldsSynthesis from N-benzylpiperidoneCombinatorial synthesis of drug-like molecules researchgate.net
Benzylidene piperidonesSynthesis and photophysical property investigationVisible light-emitting diode (LED) photopolymerization researchgate.net

The structural relationship between piperidin-3-ones and piperidin-3-amines is crucial in synthetic chemistry, as the ketone group can be converted into an amine group through reductive amination. This transformation is exemplified by the synthesis of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine from a ketone precursor, 1-benzyl-4-methyl-3-ketone piperidine. chemdad.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-2,5-dimethylpiperidin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-11-8-14(16)12(2)15(9-11)10-13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FABAJOBMSRCVJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C(N(C1)CC2=CC=CC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 1 Benzyl 2,5 Dimethylpiperidin 3 One and Its Precursors

Retrosynthetic Analysis of the Piperidin-3-one (B1582230) Core

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. For the 1-Benzyl-2,5-dimethylpiperidin-3-one core, several disconnection strategies can be envisioned.

A primary disconnection breaks the N-benzyl bond, a common functional group transformation. This simplifies the target molecule to the key intermediate, 2,5-dimethylpiperidin-3-one , and a benzylation agent like benzyl (B1604629) bromide. This approach is synthetically practical as it isolates the formation of the complex heterocyclic core from the N-alkylation step.

Further deconstruction of the 2,5-dimethylpiperidin-3-one ring can proceed via several intramolecular cyclization pathways. A logical disconnection across the C2-N and C3-C4 bonds suggests an intramolecular Mannich-type reaction or a Michael addition followed by cyclization. For instance, one could envision a precursor like an amino-aldehyde or an amino-ketone that cyclizes to form the piperidine (B6355638) ring. Another powerful approach involves a Dieckmann condensation of an appropriate amino-diester, which would form the β-keto ester functionality that can be subsequently decarboxylated to yield the piperidin-3-one. These strategies highlight the main routes for piperidine synthesis: hydrogenation/reduction of pyridine (B92270) precursors and various intramolecular cyclization reactions. nih.gov

Alkylation-Based Synthetic Routes

Alkylation is a fundamental strategy for introducing substituents onto the piperidine ring, particularly on the nitrogen atom.

N-benzylation is a common and crucial step in the synthesis of the target compound. The benzyl group can serve as a protecting group for the nitrogen atom, which can be easily removed later by hydrogenolysis. guidechem.comorgsyn.org This reaction typically involves the nucleophilic substitution of a benzyl halide by the secondary amine of a piperidone intermediate.

The synthesis of N-benzyl-4-piperidone, a related compound, illustrates this process effectively. It can be prepared by reacting 4-piperidone (B1582916) or its hydrochloride salt with a benzyl halide. google.com A similar strategy is applicable for synthesizing this compound from its corresponding secondary amine precursor. The reaction is generally carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. Phase transfer catalysis conditions have also been employed for the alkylation of nitrogen atoms in heterocyclic systems. researchgate.net

Table 1: Representative Conditions for N-Benzylation of Piperidines

Piperidine PrecursorAlkylating AgentBase / CatalystSolventOutcome
Piperazine (B1678402)Benzyl chlorideAqueous NaOHTolueneForms a mixture of mono- and dibenzyl derivatives
4-PiperidoneBenzyl halideNot specifiedNot specifiedForms N-benzyl-4-piperidone
7-chloro-1,5-benzodiazepine-2,4-dioneBenzyl bromideK₂CO₃ / TBABDMFN,N'-dibenzylated product

Data compiled from multiple sources illustrating general conditions for N-alkylation. orgsyn.orggoogle.comresearchgate.net

A direct and efficient route to this compound involves the direct N-benzylation of 2,5-dimethylpiperidin-3-one . This precursor contains the required dimethylated piperidinone core. The synthesis starts with the secondary amine, which is then subjected to alkylation with a suitable benzylating agent, such as benzyl bromide or benzyl chloride, typically in the presence of a non-nucleophilic base like potassium carbonate or triethylamine (B128534) to scavenge the acid byproduct. This method is straightforward, assuming the availability of the starting dimethylated piperidone.

Cyclization Reactions in Piperidine Ring Formation

The formation of the piperidine ring itself is the most complex part of the synthesis. Numerous methods exist for constructing the six-membered nitrogen-containing heterocycle. organic-chemistry.org These can be broadly categorized based on the key bond-forming strategy.

Reductive Amination: A double reductive amination cascade can be used to form piperidine rings from 1,5-dicarbonyl compounds (keto-aldehydes) and a primary amine, such as benzylamine. rsc.org This one-pot reaction forms two new C-N bonds to complete the heterocycle.

Aza-Michael Reactions: Intramolecular aza-Michael reactions are effective for synthesizing substituted piperidines. rsc.org This involves the addition of an amine to an α,β-unsaturated carbonyl compound within the same molecule, leading to cyclization.

Metal-Catalyzed Cyclizations: Various transition metals, including palladium and iridium, catalyze the cyclization of amino-alkenes or amino-alcohols to form piperidines. nih.govajchem-a.com For example, a Wacker-type aerobic oxidative cyclization of alkenes using a palladium catalyst can produce six-membered nitrogen heterocycles. organic-chemistry.org

Radical Cyclization: Radical-mediated cyclizations offer another route. For instance, a cobalt(II)-catalyzed intramolecular cyclization of linear amino-aldehydes can produce piperidines. nih.gov

Electroreductive Cyclization: The electroreductive cyclization of an imine with a terminal dihaloalkane in a flow microreactor has been shown to produce piperidine derivatives in good yields. beilstein-journals.org

Table 2: Overview of Cyclization Strategies for Piperidine Synthesis

Cyclization MethodPrecursor TypeKey TransformationReference
Double Reductive Amination1,5-Keto-aldehyde + Primary amineFormation of two C-N bonds via imine intermediates rsc.org
Intramolecular aza-MichaelAmino-α,β-unsaturated carbonylNucleophilic addition of amine to alkene rsc.org
Wacker-type CyclizationAlkene-tethered aminePd-catalyzed oxidative C-N bond formation organic-chemistry.org
Radical CyclizationLinear amino-aldehydeCo(II)-catalyzed radical addition to aldehyde nih.gov

Stereoselective and Enantioselective Synthesis Approaches for Related Piperidines

The presence of two stereocenters at the C2 and C5 positions of this compound means it can exist as multiple stereoisomers (diastereomers and enantiomers). The synthesis of a single, specific isomer requires stereocontrolled methods.

Approaches to achieve this include:

Asymmetric Hydrogenation: The asymmetric reduction of substituted pyridine precursors using chiral catalysts (e.g., Iridium-based) can directly install chirality in the piperidine ring. nih.gov

Chiral Auxiliaries: Using a chiral auxiliary attached to the precursor molecule can direct the stereochemical outcome of cyclization or substitution reactions. rsc.org The auxiliary is typically removed in a later step.

Organocatalysis: Chiral organocatalysts can be used to promote enantioselective reactions, such as the desymmetrizing intramolecular aza-Michael reaction, to yield enantiomerically enriched piperidines. rsc.org

When a stereoselective synthesis is not employed, a racemic mixture of the piperidine is often produced. Chiral resolution is a classical and industrially viable method for separating enantiomers. bhu.ac.in This technique involves reacting the racemic base (the piperidine) with a single enantiomer of a chiral acid, known as a resolving agent.

This reaction forms a pair of diastereomeric salts, which have different physical properties, such as solubility. This difference allows for their separation by fractional crystallization. After separation, the desired diastereomeric salt is treated with a base to neutralize the resolving agent and liberate the pure enantiomer of the piperidine.

L-di-p-toluoyltartaric acid , a derivative of tartaric acid, is a commonly used resolving agent for amines. bhu.ac.in Other effective agents include di-benzoyl-L-tartaric acid and (S)-mandelic acid. google.com The efficiency of the resolution depends on the ability of the resolving agent to form well-defined, crystalline salts with one of the enantiomers while the other diastereomeric salt remains in solution. google.com

Asymmetric Induction and Catalytic Methods for Related Compounds

The stereocontrolled synthesis of substituted piperidines is of significant interest due to their prevalence in biologically active molecules. While specific asymmetric catalytic methods for this compound are not extensively detailed in readily available literature, the principles of asymmetric induction can be inferred from the synthesis of related chiral piperidines and other heterocyclic compounds.

Catalytic Enantioselective Approaches:

Rhodium-catalyzed asymmetric reductive Heck reactions have been successfully employed for the synthesis of enantioenriched 3-substituted piperidines from pyridine and sp2-hybridized boronic acids. nih.govacs.orgorganic-chemistry.org This methodology, which involves the partial reduction of a pyridine precursor followed by an asymmetric carbometalation, could theoretically be adapted for substrates leading to a 2,5-dimethyl-substituted piperidine ring. The choice of a suitable chiral ligand is paramount in achieving high enantioselectivity.

Similarly, nickel-catalyzed reductive coupling reactions have been utilized to produce chiral 3-substituted δ-lactams, which serve as versatile precursors for enantioenriched 3-substituted piperidines. acs.org This approach highlights the potential of transition metal catalysis in establishing stereocenters in the piperidine core.

Organocatalysis represents another powerful tool for asymmetric synthesis. For instance, chiral phosphoric acids have been used to catalyze asymmetric [2+4] cycloadditions to furnish indole-containing chroman derivatives with high enantioselectivity. mdpi.com The principles of activating substrates through hydrogen bonding could be applied to intramolecular cyclizations that form the piperidin-3-one ring, with chirality being induced by a chiral catalyst.

Biocatalysis offers a highly selective alternative for creating chiral centers. Asymmetric synthesis of trisubstituted piperidines has been achieved through biocatalytic transamination followed by diastereoselective enamine or imine reduction. researchgate.net This chemo-enzymatic method allows for the preparation of piperidines with multiple stereocenters in a limited number of steps from achiral precursors.

The following table summarizes various catalytic systems used for the asymmetric synthesis of related chiral piperidine derivatives, which could potentially be adapted for the synthesis of this compound.

Catalyst SystemSubstrate TypeProduct TypeEnantioselectivity (ee)Diastereoselectivity (dr)
Rhodium / Chiral LigandDihydropyridines3-Aryl-tetrahydropyridinesHighNot Applicable
Nickel / Chiral Bilm Ligands3-Chloro-δ-lactams3-Substituted δ-lactamsHighNot Applicable
Chiral Phosphoric Acid3-VinylindolesIndole-containing chromansup to 98%up to 93:7
Transaminase / Imine ReductaseDiketoestersTrisubstituted piperidines>99%≥98:2

Multi-Step Organic Reaction Sequences for Derivatization

While specific multi-step derivatization sequences starting from this compound are not extensively documented, the reactivity of the piperidin-3-one core allows for a variety of synthetic transformations. These can be used to construct more complex molecules, including fused heterocyclic systems.

Potential Derivatization Pathways:

The ketone functionality at the 3-position is a prime site for modification. It can undergo nucleophilic addition reactions with organometallic reagents (e.g., Grignard or organolithium reagents) to introduce a variety of substituents at this position, leading to tertiary alcohols. Subsequent dehydration could yield an enamine, a versatile intermediate for further functionalization.

The nitrogen atom of the piperidine ring, bearing a benzyl group, can be debenzylated through catalytic hydrogenation. The resulting secondary amine can then be functionalized with a wide range of electrophiles, including alkyl halides, acyl chlorides, and sulfonyl chlorides, to introduce diverse substituents at the N1 position.

The α-carbons to the carbonyl group (C2 and C4) are amenable to enolization and subsequent reaction with electrophiles. This allows for the introduction of additional substituents or the formation of new rings. For instance, a condensation reaction with a suitable difunctional reagent could lead to the formation of a fused heterocyclic ring system.

A hypothetical multi-step sequence for the derivatization of this compound to a fused pyrazole (B372694) derivative is outlined below:

Formylation: Reaction with ethyl formate (B1220265) in the presence of a base (e.g., sodium ethoxide) would introduce a formyl group at the C4 position.

Condensation: Treatment of the resulting β-dicarbonyl compound with hydrazine (B178648) or a substituted hydrazine would lead to the formation of a fused pyrazole ring.

N-Functionalization (Optional): If a substituted hydrazine is used, the pyrazole ring will be N-substituted. If hydrazine is used, the resulting NH group on the pyrazole can be further functionalized.

Debenzylation and N-Functionalization of Piperidine (Optional): The benzyl group on the piperidine nitrogen can be removed and replaced with other functional groups as described earlier.

This sequence would generate a novel tricyclic heterocyclic system with potential biological activity.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound and its precursors. Key synthetic steps that are often targeted for optimization include intramolecular cyclization reactions to form the piperidine ring and catalytic hydrogenation for modifications.

Intramolecular Cyclization:

The synthesis of piperidin-3-ones often involves an intramolecular cyclization, such as a Dieckmann condensation of an appropriate acyclic precursor. The efficiency of this reaction is highly dependent on the choice of base, solvent, and temperature. Strong, non-nucleophilic bases are typically employed to promote the cyclization while minimizing side reactions.

A Design of Experiments (DoE) approach can be systematically used to optimize such reactions. For example, in the related Nazarov cyclization, a two-level full factorial design was used to elucidate the effects of temperature, time, and substrate concentration, leading to quantitative conversions and high selectivity. mdpi.com A similar approach could be applied to the intramolecular cyclization step in the synthesis of this compound.

The table below illustrates a hypothetical optimization of a key intramolecular cyclization step.

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1NaHTHF651265
2KHMDSToluene25878
3LiHMDSDME02472
4KHMDSToluene01285

Catalytic Hydrogenation:

Catalytic hydrogenation is a common method for the reduction of a pyridine precursor to a piperidine or for the debenzylation of the nitrogen atom. The choice of catalyst, solvent, hydrogen pressure, and temperature can significantly impact the reaction's efficiency and selectivity. For the hydrogenation of substituted pyridines, catalysts such as PtO2 and Rh2O3 have been shown to be effective under various conditions. The use of acidic co-solvents can sometimes enhance the rate of hydrogenation. Optimization would involve screening different catalysts and reaction parameters to achieve complete reduction with minimal side product formation.

Stereochemistry and Conformational Analysis of 1 Benzyl 2,5 Dimethylpiperidin 3 One

Elucidation of Absolute and Relative Configuration

The structure of 1-Benzyl-2,5-dimethylpiperidin-3-one features two stereocenters at positions C2 and C5. This gives rise to the possibility of four stereoisomers, comprising two pairs of enantiomers: (2R, 5R), (2S, 5S), (2R, 5S), and (2S, 5R). The relationship between the substituents at C2 and C5 defines the relative configuration, which can be either cis or trans.

The elucidation of the relative configuration of such compounds is commonly achieved through nuclear magnetic resonance (NMR) spectroscopy. Specifically, the coupling constants (J-values) between protons on the piperidine (B6355638) ring can provide definitive information about their dihedral angles and, consequently, their spatial relationship. For instance, a large coupling constant between the protons at C2 and a neighboring proton would suggest a trans-diaxial relationship, which is characteristic of a specific chair conformation and relative stereochemistry. The relative stereochemistry of newly synthesized substituted piperidines is often confirmed by analyzing these J values in their ¹H NMR spectra. nih.govrsc.org

Determining the absolute configuration requires methods that can distinguish between enantiomers. This is typically accomplished through:

X-ray Crystallography: If a single crystal of an enantiomerically pure compound can be obtained, X-ray diffraction analysis provides an unambiguous determination of its three-dimensional structure and absolute stereochemistry. nih.govresearchgate.net

Chiral Synthesis: Synthesizing the molecule from a starting material of known absolute configuration can establish the stereochemistry of the final product, provided the reaction pathway is stereochemically well-defined.

Chiroptical Methods: Techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD) compare the chiroptical properties of the unknown compound with those of structurally related molecules whose absolute configurations are known.

Conformational Preferences of the Piperidin-3-one (B1582230) Ring System

The conformational behavior of the this compound ring is primarily dictated by the need to minimize steric and torsional strain.

Similar to cyclohexane, the piperidine ring typically adopts a chair conformation, which is generally the most stable arrangement as it minimizes angle and torsional strain. While piperidin-4-one rings with extensive sp² character can sometimes adopt sofa or twist-boat conformations, the piperidin-3-one scaffold is expected to predominantly exist in a chair conformation. Studies on various N-benzyl piperidones have confirmed the prevalence of a chair conformation for the six-membered ring. researchgate.net This conformation allows for staggered arrangements of atoms, reducing eclipsing interactions.

N-Benzyl Group: The benzyl (B1604629) group attached to the nitrogen atom is sterically demanding. To avoid significant 1,3-diaxial interactions with the axial protons at C2 and C6, the N-benzyl group is strongly biased towards an equatorial orientation. X-ray crystallographic studies of related N-benzyl piperidones consistently show the benzyl substituent in an equatorial position. researchgate.net

C2 and C5-Methyl Groups: The preference for the methyl groups at C2 and C5 depends on the relative stereochemistry of the diastereoisomer. The fundamental principle is that bulkier groups prefer the equatorial position to minimize steric strain.

In the trans -diastereoisomer (e.g., 2R, 5S), the most stable chair conformation would place both methyl groups in equatorial positions. A ring flip would force both groups into the less stable axial positions, making this alternative conformer significantly higher in energy.

In the cis -diastereoisomer (e.g., 2R, 5R), one methyl group must be axial while the other is equatorial in any given chair conformation. A ring flip would simply interchange their positions. In this case, the two chair conformers would have comparable energies and exist in a dynamic equilibrium.

The following table summarizes the expected conformational preferences for the substituents.

SubstituentPositionPreferred OrientationRationale
1-BenzylNitrogenEquatorialMinimizes steric hindrance with C2/C6 axial protons.
2-MethylCarbon 2EquatorialMinimizes 1,3-diaxial interactions.
5-MethylCarbon 5EquatorialMinimizes 1,3-diaxial interactions.

Note: The simultaneous equatorial preference for both methyl groups is only possible in the trans isomer.

Diastereoisomeric Studies and Separation

The synthesis of this compound would typically result in a mixture of cis and trans diastereoisomers. The stereochemical outcome is often dependent on the synthetic route. For example, the catalytic hydrogenation of a corresponding substituted pyridine (B92270) precursor often leads to the preferential formation of the cis isomer. nih.govwhiterose.ac.uknih.gov

Once a mixture of diastereoisomers is formed, their separation is necessary for individual characterization and study. Common laboratory techniques for separating diastereoisomers include:

Chromatography: Column chromatography (flash or preparative HPLC) is a highly effective method for separating diastereomers due to their different physical properties, which lead to differential adsorption on the stationary phase.

Fractional Crystallization: Diastereoisomers have different solubilities. By forming salts (e.g., hydrochlorides) and carefully controlling crystallization conditions, it is often possible to selectively crystallize one diastereomer from the solution. This method has been successfully used to separate the diastereomers of related 1,3-dimethylpiperidin-4-ols. cdnsciencepub.com

The synthesis can also be designed to favor one diastereomer over another. For instance, subsequent base-mediated epimerization of a cis-piperidine can be used to generate the thermodynamically more stable trans-diastereomer, where bulky substituents can adopt equatorial positions. nih.govrsc.org

Impact of Substituent Effects on Stereochemical Outcomes

The existing substituents on the piperidin-3-one ring play a crucial role in directing the stereochemical outcome of subsequent chemical reactions. The steric bulk of the N-benzyl and the C2/C5-methyl groups can selectively block one face of the molecule, forcing an incoming reagent to attack from the less hindered side.

A prime example is the reduction of the C3-carbonyl group. The stereochemistry of the resulting hydroxyl group is highly dependent on the steric environment created by the ring substituents. In a study on the reduction of a related piperidin-3-one, the use of a bulky reducing agent like N-selectride resulted in hydride delivery from the less hindered axial face of the ketone. acs.org This stereoselective attack leads to the formation of an equatorial alcohol. This demonstrates that the substituents at C2 and C5 in this compound would sterically guide the approach of nucleophiles to the C3-carbonyl, thereby controlling the configuration of the newly formed stereocenter in the resulting alcohol.

The electronic nature of the substituents can also play a role, although steric effects are generally dominant in controlling the stereoselectivity of reactions on the piperidine ring.

Chemical Reactivity and Transformation Studies of 1 Benzyl 2,5 Dimethylpiperidin 3 One

Oxidation Reactions and Product Formation

While specific studies on the comprehensive oxidation of 1-benzyl-2,5-dimethylpiperidin-3-one are not extensively detailed in the available literature, the reactivity of analogous N-benzylated tertiary amines provides insight into potential transformation pathways. The oxidation of such compounds can proceed at either the benzylic position or the carbon atoms alpha to the piperidine (B6355638) nitrogen.

Oxidation of the benzylic C-H bonds in N-benzylated tertiary amines can lead to the formation of various oxygenated derivatives. For instance, studies on the oxidation of 1,4-dibenzylpiperazine (B181160) with reagents like ruthenium tetroxide (RuO₄) have shown the formation of benzaldehyde (B42025) and benzoic acid as products resulting from the cleavage of the N-benzyl group. researchgate.net It is plausible that this compound would undergo a similar transformation, yielding benzaldehyde and 2,5-dimethylpiperidin-3-one. Further oxidation of benzaldehyde would produce benzoic acid. researchgate.net The reaction mechanism for such an oxidation is proposed to involve the formation of iminium cation intermediates. researchgate.net

Additionally, the oxidation of the benzyl (B1604629) group itself is a well-established transformation. The oxidation of benzyl alcohol, a related benzylic compound, is known to primarily yield benzaldehyde. copernicus.org

Potential Oxidation Products of this compound:

Starting MaterialOxidizing AgentPotential Products
This compoundStrong Oxidants (e.g., RuO₄, KMnO₄)Benzaldehyde, Benzoic Acid, 2,5-dimethylpiperidin-3-one

Reduction Reactions and Mechanisms

The reduction of the ketone functionality in this compound is a key transformation, leading to the corresponding secondary alcohol, 1-benzyl-2,5-dimethylpiperidin-3-ol. The stereochemical outcome of this reduction is of significant interest.

The selective reduction of the ketone at the C-3 position can be achieved using various hydride-based reducing agents. The choice of reagent and reaction conditions can influence the stereoselectivity of the reaction, leading to either the cis or trans diastereomer of the resulting alcohol. The facial selectivity of the hydride attack on the carbonyl group is influenced by the steric hindrance imposed by the adjacent methyl groups at the C-2 and C-5 positions.

In related piperidone systems, the stereochemical course of the reduction has been shown to be dependent on the nature of the substituents on the ring. For instance, the reduction of N-benzylated 3,5-dialkyl-2,6-diarylpiperidin-4-ones has been studied, highlighting the influence of the bulky substituents on the stereochemical outcome. researchgate.net

Sodium Borohydride (B1222165) (NaBH₄): Sodium borohydride is a mild and selective reducing agent commonly used for the reduction of ketones and aldehydes. researchgate.netrsc.org The reduction of this compound with NaBH₄ would proceed via the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon. This attack is typically directed from the less sterically hindered face of the ketone. The resulting alkoxide is then protonated during the workup to yield the alcohol. The reaction is generally carried out in protic solvents like methanol (B129727) or ethanol. harvard.edu

Lithium Aluminum Hydride (LiAlH₄): Lithium aluminum hydride is a much more powerful reducing agent than sodium borohydride and can reduce a wider range of functional groups. ni.ac.rs The mechanism of reduction of ketones with LiAlH₄ is similar to that of NaBH₄, involving the transfer of a hydride ion to the carbonyl carbon. ni.ac.rs Due to its higher reactivity, LiAlH₄ is typically used in aprotic solvents like diethyl ether or tetrahydrofuran. The workup procedure for LiAlH₄ reductions requires careful quenching of the excess reagent. harvard.edu

The stereoselectivity of these reductions can be influenced by factors such as the solvent and the presence of chelating metals, which can alter the transition state of the hydride transfer. researchgate.net

Common Reducing Agents and Expected Products:

Starting MaterialReducing AgentSolventExpected Product
This compoundSodium Borohydride (NaBH₄)Methanol, Ethanol1-Benzyl-2,5-dimethylpiperidin-3-ol
This compoundLithium Aluminum Hydride (LiAlH₄)Diethyl ether, THF1-Benzyl-2,5-dimethylpiperidin-3-ol

Nucleophilic and Electrophilic Substitution Reactions at Piperidine and Benzyl Moieties

Nucleophilic Substitution: Nucleophilic substitution reactions on the piperidine ring of this compound are not common under standard conditions. The benzylic position, however, can be susceptible to nucleophilic substitution, particularly if a leaving group is introduced at the benzylic carbon. khanacademy.org For example, radical bromination of the benzylic position could be followed by substitution with a nucleophile. khanacademy.org

Electrophilic Aromatic Substitution: The benzyl moiety of the molecule is an aromatic ring and is therefore susceptible to electrophilic aromatic substitution reactions. msu.eduuci.eduyoutube.commsu.edu The benzyl group itself is an activating, ortho, para-directing group for electrophilic aromatic substitution, due to the electron-donating nature of the alkyl substituent on the benzene (B151609) ring. uci.edu Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation would be expected to occur at the ortho and para positions of the benzyl ring. msu.eduyoutube.com

Examples of Potential Electrophilic Aromatic Substitution Reactions:

Reaction TypeReagentsExpected Position of Substitution
NitrationHNO₃, H₂SO₄ortho and para positions of the benzyl ring
BrominationBr₂, FeBr₃ortho and para positions of the benzyl ring
Friedel-Crafts AcylationRCOCl, AlCl₃ortho and para positions of the benzyl ring

Derivatization Reactions for Structure-Activity Relationship Studies

The derivatization of this compound and related benzylpiperidine scaffolds is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR). nih.govresearchgate.net Modifications can be made to the benzyl ring, the piperidine core, or the ketone functionality to investigate the impact of these changes on biological activity.

For example, in the development of acetylcholinesterase inhibitors, various substituted benzylpiperidine derivatives have been synthesized and evaluated. nih.gov These studies often involve the introduction of different substituents on the benzyl ring to probe electronic and steric effects on receptor binding. nih.gov Similarly, the synthesis of a series of aralkyl derivatives of 4-benzylpiperidine (B145979) has been undertaken to define structure-affinity relationships for sigma ligands. researchgate.net

The ketone group at the 3-position of this compound can also be a site for derivatization. For instance, it can be converted to an oxime, a hydrazone, or other related functional groups. The resulting alcohol from the reduction of the ketone can be esterified or etherified to produce a library of compounds for SAR studies.

Exploration of Novel Reaction Pathways

The exploration of novel reaction pathways for this compound could involve the use of modern synthetic methodologies to access new chemical space. For example, transition-metal-catalyzed cross-coupling reactions could be employed to introduce a variety of substituents onto the benzyl ring, assuming a suitable halide is first installed via electrophilic halogenation.

Furthermore, the ketone functionality could be used in aldol (B89426) reactions to form new carbon-carbon bonds. Stereodivergent synthesis of aldol products has been achieved with related N-benzylpiperidine-2,6-dione systems, suggesting that similar chemistry could be applied to this compound. nih.govmdpi.com The development of one-pot reactions, such as a tandem oxidation/Knoevenagel condensation, has been explored for other piperidine derivatives and could potentially be adapted. researchgate.net

The development of novel multicomponent reactions is another avenue for the exploration of new reaction pathways. For instance, a one-pot synthesis of other complex heterocyclic systems has been achieved through a three-component reaction involving related starting materials. uci.edu

Computational Chemistry Investigations on 1 Benzyl 2,5 Dimethylpiperidin 3 One

Quantum Chemical Studies (e.g., Density Functional Theory Methods)

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and properties of molecules. DFT methods, such as the B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)), are frequently used to model piperidine (B6355638) derivatives and provide a balance between computational cost and accuracy. orientjchem.orgpnrjournal.com These calculations form the foundation for a detailed analysis of the molecule's geometry, reactivity, and electronic charge distribution.

The first step in a computational study is typically geometry optimization, where the molecule's lowest energy structure is determined. For 1-Benzyl-2,5-dimethylpiperidin-3-one, the piperidine ring is expected to adopt a stable chair conformation, similar to cyclohexane, to minimize steric and torsional strain. nih.gov The substituents—a benzyl (B1604629) group on the nitrogen, two methyl groups at the C2 and C5 positions, and a carbonyl group at C3—will influence the precise geometry and relative stability of different conformers.

DFT calculations on related piperidin-4-one derivatives have shown that bond lengths and angles can be accurately predicted. For instance, in a 3,5-dimethyl piperdin-4-one derivative, C-C and C-H bond distances in the ring were calculated to be in the range of 1.516–1.555 Å and 1.094–1.112 Å, respectively. orientjchem.org Similar calculations for this compound would yield precise bond lengths, bond angles, and dihedral angles, confirming the chair conformation and the preferred orientation of the axial and equatorial substituents. Energetic analysis would further quantify the stability of this optimized structure.

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. nih.govmdpi.com A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. In this compound, the HOMO is likely to be localized on the benzyl group and the nitrogen atom, which are electron-rich regions. The LUMO is expected to be centered around the carbonyl group, which is an electron-deficient site. The analysis of these orbitals helps predict how the molecule will interact with other chemical species. youtube.com

Global reactivity descriptors can be calculated from HOMO and LUMO energies to quantify reactivity. mdpi.com These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). A hard molecule has a large HOMO-LUMO gap, indicating lower reactivity, while a soft molecule has a small gap and is more reactive. mdpi.com

Table 1: Representative Frontier Molecular Orbital Energies and Reactivity Descriptors for a Substituted Piperidine Analog

Parameter Description Representative Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital -6.879
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -1.475
Energy Gap (ΔE) ELUMO - EHOMO 5.404
Ionization Potential (I) -EHOMO 6.879
Electron Affinity (A) -ELUMO 1.475
Chemical Hardness (η) (I - A) / 2 2.702
Electronegativity (χ) (I + A) / 2 4.177

Data is based on calculations for 3-bromo-2-hydroxypyridine, a related heterocyclic system, using DFT/B3LYP method and should be considered as illustrative for a substituted heterocyclic amine. mdpi.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule, translating the complex wavefunction into the familiar language of Lewis structures (bonds and lone pairs). uni-muenchen.de This method is used to investigate intramolecular interactions, such as charge delocalization and hyperconjugative effects, which contribute to molecular stability. pnrjournal.com

In this compound, NBO analysis would reveal the nature of the bonds and the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals. Key interactions would include the delocalization of the nitrogen lone pair (n) into antibonding orbitals (σ*) of adjacent C-C and C-H bonds. The magnitude of the second-order perturbation energy (E(2)) associated with these donor-acceptor interactions quantifies their stabilizing effect. For N-acylpiperidines with a 2-methyl substituent, NBO analysis has been used to show how the p-character of the nitrogen's lone pair hybrid increases in certain conformations, indicating a move toward sp2 hybridization and greater potential for delocalization. nih.gov

Table 2: Illustrative NBO Second-Order Perturbation Energies (E(2)) for Donor-Acceptor Interactions in a Heterocyclic Amine System

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol) Interaction Type
LP (1) N σ*(C-C) 5.8 n → σ*
LP (1) N σ*(C-H) 3.2 n → σ*
σ (C-H) σ*(N-C) 2.1 σ → σ*

Note: These values are representative and based on general principles of NBO analysis for N-substituted cyclic amines. Actual values for this compound would require specific calculations.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Visualization

The Molecular Electrostatic Potential (MEP) map is a valuable computational tool that visualizes the charge distribution across a molecule's surface. It helps in identifying the regions that are prone to electrophilic and nucleophilic attack. nih.gov The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values.

Red : Indicates regions of high negative electrostatic potential, typically associated with lone pairs of electronegative atoms. These are the most likely sites for electrophilic attack.

Blue : Indicates regions of high positive electrostatic potential, usually found around hydrogen atoms bonded to electronegative atoms or electron-poor regions. These are susceptible to nucleophilic attack.

Green/Yellow : Represents regions of neutral or near-zero potential.

For this compound, the MEP map would show a strong negative potential (red) around the carbonyl oxygen atom due to its lone pairs, making it a primary site for interaction with electrophiles. The area around the hydrogen atoms of the piperidine ring and the benzyl group would exhibit positive potential (blue), while the carbon framework would be largely neutral (green). researchgate.net MEP analysis provides an intuitive understanding of molecular polarity and preferred sites for intermolecular interactions. nih.gov

Conformational Landscape Exploration through Computational Methods

Substituted piperidines can exist in multiple conformations due to the flexibility of the six-membered ring and rotation around single bonds. Computational methods are essential for exploring this conformational landscape to identify the most stable conformers and the energy barriers between them.

The piperidine ring in this compound is expected to exist primarily in a chair conformation. However, the presence of substituents leads to various diastereomeric possibilities. The methyl groups at C2 and C5 can be either cis or trans to each other, and each substituent can occupy an axial or equatorial position. The bulky N-benzyl group also has conformational freedom. Computational studies on N-benzyl piperidines have shown that thermodynamic conditions can be used to favor the more stable conformer, often driven by relieving unfavorable 1,3-diaxial interactions. rsc.org While the chair form is generally most stable, twist-boat conformations can become relevant, particularly for N-acylpiperidines with 2-substituents, to alleviate steric strain. nih.gov Computational energy profiling by rotating key dihedral angles can map out the potential energy surface and identify all low-energy conformers and the transition states connecting them.

Thermochemical Calculations for Piperidine Systems

Thermochemical properties, such as the enthalpy of formation (ΔfH°), are fundamental for understanding the stability of a molecule. Computational methods can predict these properties, often with high accuracy. Studies combining experimental measurements with high-level ab initio and DFT calculations have been performed on various methyl- and dimethylpiperidines. acs.org

These studies provide valuable data for the underlying 2,5-dimethylpiperidine (B1348548) scaffold. For example, the standard molar enthalpies of formation in the gaseous state have been determined for several dimethylpiperidine isomers. While DFT methods have shown some limitations in predicting these properties accurately for all isomers, composite methods like G3MP2B3 have demonstrated excellent agreement with experimental data. acs.org The thermochemical data for related isomers provides a benchmark for estimating the stability of the this compound structure.

Table 3: Computed Standard Molar Enthalpies of Formation in the Gaseous State (ΔfH°(g)) for Dimethylpiperidine Isomers at 298.15 K

Compound ΔfH°(g) (kJ·mol-1) (G3MP2B3 Method)
cis-2,6-Dimethylpiperidine -120.3
trans-2,6-Dimethylpiperidine -108.9
cis-3,5-Dimethylpiperidine -105.7
trans-3,5-Dimethylpiperidine -107.0

Source: Data from a combined experimental and computational study on the thermochemistry of methylpiperidines. acs.org

Molecular Docking Studies (for related compounds)

While specific molecular docking studies focusing exclusively on this compound are not extensively documented in publicly available research, computational investigations into structurally related N-benzylpiperidine and piperidone derivatives provide significant insights into their potential molecular interactions and biological targets. These studies use molecular docking to predict the binding affinity and orientation of ligands within the active sites of proteins, offering a rational basis for drug design and understanding structure-activity relationships.

Research into N-benzylpiperidine derivatives has frequently identified them as potent inhibitors of cholinesterases, which are key targets in the management of Alzheimer's disease. nih.govnih.gov In one such study, benzylpiperidine-linked 1,3-dimethylbenzimidazolinones were docked against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov The docking simulations revealed that the N-benzylpiperidine moiety plays a crucial role in binding. For instance, the benzyl ring of one compound was predicted to form a π–π stacking interaction with the Trp86 residue in the catalytic active site (CAS) of AChE. nih.gov Simultaneously, other parts of the molecule engaged with residues like Trp286 and Tyr341 in the peripheral anionic site (PAS), suggesting a dual binding mode. nih.gov Another study confirmed that N'-(4-benzylpiperidin-1-yl)alkylamine derivatives can bind to both the catalytic and peripheral sites of AChE. nih.gov

The N-benzylpiperidine scaffold has also been explored for its interaction with other neurological targets. Docking studies on a series of benzylpiperidine-derived compounds identified their potential to bind to the Sigma 1 Receptor (S1R), a protein implicated in various central nervous system disorders. nih.gov These computational analyses helped to elucidate the structure-affinity relationships within the series, noting that substitutions on the phenyl ring and the length of the alkyl linker influenced binding affinity. nih.gov Similarly, a 1-benzyl-tetrahydropyridine derivative, D2AAK1_3, was docked into the human dopamine (B1211576) D2 receptor, revealing a key interaction between the compound's protonatable nitrogen atom and the Asp114 residue of the receptor. mdpi.com

Beyond neurological targets, the versatility of the piperidine core is evident in docking studies against other proteins. A computational analysis of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine showed its potential as an inhibitor of SARS-CoV-2 proteins, including the Spike receptor protein. nih.gov Furthermore, various 4-amino methyl piperidine derivatives have been docked against the µ-opioid receptor, a primary target for analgesics, yielding strong predicted binding affinities. tandfonline.com

These studies collectively underscore the value of the N-benzylpiperidine core as a versatile scaffold in medicinal chemistry. Molecular docking simulations consistently show its ability to form key interactions, such as π-π stacking and hydrogen bonds, with biologically significant protein targets.

Table 1: Summary of Molecular Docking Studies on Related Piperidine Derivatives

Compound Class/DerivativeBiological TargetKey Findings from Docking Studies
Benzylpiperidine-linked 1,3-dimethylbenzimidazolinonesAcetylcholinesterase (AChE) & Butyrylcholinesterase (BChE)N-benzyl moiety forms π–π interactions with Trp86 in AChE's catalytic site; demonstrates a dual binding mode. nih.gov
N'-(4-benzylpiperidin-1-yl)alkylaminesAcetylcholinesterase (AChE)Binds simultaneously to the catalytic active site and peripheral anionic site of the enzyme. nih.gov
Benzylpiperidine derivativesSigma 1 Receptor (S1R)Affinity is influenced by substitutions on the phenyl ring and the length of an alkyl linker. nih.gov
D2AAK1_3 (1-Benzyl-tetrahydropyridine derivative)Dopamine D2 ReceptorThe protonatable nitrogen atom forms a primary contact with the Asp114 residue. mdpi.com
4-Benzyl-1-(2,4,6-trimethyl-benzyl)-piperidineSARS-CoV-2 ProteinsShowed efficient interaction and good potential activity against viral proteins like the Spike receptor. nih.gov
4-Amino methyl piperidine derivativesµ-Opioid ReceptorExhibited excellent binding scores (e.g., -8.13 to -13.37 kcal/mol) within the receptor's binding pocket. tandfonline.com

Biological and Pharmacological Research Applications of 1 Benzyl 2,5 Dimethylpiperidin 3 One in Vitro Studies

Exploration of Molecular Targets and Ligand-Target Interactions

The piperidine (B6355638) scaffold is a privileged structure in drug discovery, known for its ability to interact with a wide range of biological targets. The specific substitutions on 1-Benzyl-2,5-dimethylpiperidin-3-one suggest potential interactions with key enzymes and receptors involved in cellular signaling.

Enzyme Binding and Inhibition Potential (e.g., Janus Kinase for related amines)

The Janus kinase (JAK) family of enzymes are critical components of cytokine signaling pathways, making them important targets for autoimmune diseases and inflammatory conditions. The piperidine moiety is a core structural feature of several potent JAK inhibitors. derpharmachemica.com A notable example is Tofacitinib, an approved JAK inhibitor for rheumatoid arthritis, which is synthesized from a chiral piperidine derivative. unl.ptnih.gov

Crucially, a key intermediate in the synthesis of Tofacitinib is (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)methylamine, a compound that shares the N-benzyl and substituted piperidine core with this compound. researchgate.netacs.org This synthetic linkage highlights the recognized utility of the benzyl-substituted piperidine scaffold for targeting the ATP-binding site of JAK enzymes. The development of such inhibitors underscores the potential of this chemical class to serve as templates for novel enzyme inhibitors.

Table 1: Representative Piperidine-Based Janus Kinase (JAK) Inhibitors and Their Primary Targets

CompoundPrimary Kinase Target(s)Therapeutic Application
TofacitinibJAK1, JAK3 > JAK2Rheumatoid Arthritis, Psoriatic Arthritis, Ulcerative Colitis
PF-06651600JAK3 (Covalent Inhibitor)Investigational (Autoimmune Diseases)
BaricitinibJAK1, JAK2Rheumatoid Arthritis

Receptor Interaction Studies (e.g., Opioid Receptors for related analogues)

The phenylpiperidine structure is a classic pharmacophore for opioid receptor ligands, found in well-known analgesics like meperidine and fentanyl. nih.govwikipedia.org Extensive in vitro research has demonstrated that modifications to the piperidine ring and its substituents significantly influence binding affinity and selectivity for the μ (mu), δ (delta), and κ (kappa) opioid receptors. chempedia.info

Studies on a wide range of 4-substituted piperidine and piperazine (B1678402) analogues show a broad spectrum of binding affinities, with Ki values often in the low nanomolar range for both μ and δ receptors. nih.gov For instance, certain 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol analogues have been identified as highly potent and selective μ-opioid receptor (MOR) agonists. acs.org Molecular docking studies reveal that the nitrogen atom of the piperidine ring is often involved in crucial hydrogen bonding with key residues, such as aspartic acid, within the receptor's binding pocket. acs.org These interactions are fundamental to the ligand's ability to activate or block the receptor. The structural features of this compound make it a candidate for investigation within this class of receptor ligands.

Table 2: In Vitro Opioid Receptor Binding Affinities (Ki, nM) for Representative Piperidine Analogues

Compound/Analogue Classμ-Opioid Receptor (MOR) Ki (nM)δ-Opioid Receptor (DOR) Ki (nM)κ-Opioid Receptor (KOR) Ki (nM)Reference
(3R, 4S)-Compound 23 (a)0.002118.425.8 acs.org
Tetrahydroquinoline-Piperidine Analogue 6 (b)0.296.6- nih.gov
Morphine (Reference)6.3171- nih.gov
(3R)-Methyl Piperazine Analogue 5c (c)1.01 (Ke)6.99 (Ke)1.57 (Ke) nih.gov

(a) 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol analogue. (b) A 4-substituted piperidine analogue of tetrahydroquinoline. (c) Data presented as Ke (nM) from a functional antagonist assay.

In Vitro Biological Efficacy Assays

Beyond specific molecular targets, the general scaffold of this compound has been evaluated for broader biological effects in various in vitro assays, including antimicrobial, antioxidant, and anti-inflammatory screens.

Antimicrobial Activity (Antibacterial, Antifungal)

The piperidin-4-one nucleus is a recurring structural motif in compounds exhibiting antimicrobial properties. biomedpharmajournal.org Research on N-benzyl piperidin-4-one derivatives, which are direct structural analogues of the target compound, has demonstrated potent in vitro activity against both bacteria and fungi. researchgate.net Specifically, these compounds showed very potent activity against the fungus Aspergillus niger and the Gram-negative bacterium Escherichia coli. researchgate.net

Further studies on various 2,6-diaryl-piperidin-4-ones have confirmed broad-spectrum activity. These compounds have been tested against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, Gram-negative bacteria such as Escherichia coli, and a range of fungal strains including Candida albicans. biomedpharmajournal.orgnih.gov The addition of different substituents to the piperidone core allows for the modulation of this activity, suggesting that this class of compounds could serve as a template for developing new antimicrobial agents. biomedpharmajournal.orgmdpi.com

Table 3: In Vitro Antimicrobial Activity (Minimum Inhibitory Concentration, MIC) of Related Piperidin-4-one Derivatives

Compound ClassTest OrganismMIC (μg/mL)Reference
2,6-diaryl-3-methyl-4-piperidonesStaphylococcus aureus100 - >200 biomedpharmajournal.org
2,6-diaryl-3-methyl-4-piperidonesEscherichia coli100 - >200 biomedpharmajournal.org
2,6-diaryl-3-methyl-4-piperidonesBacillus subtilis50 - 200 biomedpharmajournal.org
Thiosemicarbazone derivatives of piperidin-4-oneCandida albicans50 - 100 biomedpharmajournal.org
N-benzyl piperidin-4-one derivativesEscherichia coliPotent Activity Reported researchgate.net
N-benzyl piperidin-4-one derivativesAspergillus nigerPotent Activity Reported researchgate.net

Antioxidant Potential

Piperidine-containing compounds, and specifically piperidinones, are recognized as a promising class for developing potent antioxidant agents. researchgate.net The antioxidant capacity of these molecules is typically evaluated using in vitro assays that measure their ability to scavenge stable free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. itmedicalteam.plitmedicalteam.pl

Studies on 3-arylidene-4-piperidones demonstrated significant radical scavenging activity in the DPPH assay, with some derivatives showing efficacy comparable to the standard antioxidant ascorbic acid. researchgate.net Research comparing a specific piperidone to its corresponding isomeric alcohol derivatives found that the piperidone ketone demonstrated excellent radical scavenging activity, which was significantly better than its reduced alcohol forms. itmedicalteam.plitmedicalteam.pl This suggests the carbonyl group of the piperidone ring may play a role in its antioxidant mechanism, possibly through an electron-donating effect. itmedicalteam.pl

Table 4: In Vitro Antioxidant Activity of Related Piperidone Derivatives

Compound/Analogue ClassAssayResult (IC50 Value)Reference
3-benzylidene-3-methyl-2,6-diarylpiperidin-4-ones (Compound 3d)DPPH Radical Scavenging4.89 μg/mL researchgate.net
3-benzylidene-3-methyl-2,6-diarylpiperidin-4-ones (Compound 3e)DPPH Radical Scavenging4.90 μg/mL researchgate.net
Ascorbic Acid (Standard)DPPH Radical Scavenging4.91 μg/mL researchgate.net
α-Tocopherol (Standard)DPPH Radical Scavenging12.26 μM nwmedj.org
Various Piperidine DerivativesDPPH Radical Scavenging19.99 - 96.71 μM nwmedj.org

Modulation of Pro-inflammatory Cytokines in Macrophage Cultures (for related compounds)

Chronic inflammation is driven by the overproduction of pro-inflammatory mediators, including cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Compounds that can modulate the production of these cytokines are of significant therapeutic interest. In vitro studies using lipopolysaccharide (LPS)-stimulated macrophage cell cultures are a standard method for identifying potential anti-inflammatory agents.

Research on 2-piperidone (B129406) derivatives has shown they can effectively suppress the production of TNF-α, IL-1β, and IL-6 in LPS-stimulated microglial cells. nih.gov Similarly, diarylidene-N-methyl-4-piperidone analogues, which are structurally related to curcumin, have been shown to reduce the production of pro-inflammatory cytokines, including TNF-α and IL-6, in macrophage cultures. nih.govchemrxiv.org Some piperidine-substituted compounds have demonstrated the ability to inhibit TNF-α and IL-6 by up to 100% at a concentration of 10 µM. researchgate.netscispace.com The mechanism for this activity may involve the inhibition of key inflammatory signaling pathways, such as that mediated by nuclear factor-κB (NF-κB). chemrxiv.org

Table 5: In Vitro Inhibition of Pro-inflammatory Cytokines by Related Piperidine Derivatives

Compound ClassCell LineCytokineInhibition (%) at 10 µMReference
Piperidine-substituted benzophenone (B1666685) analogs(Not specified)TNF-α20 - 100% researchgate.netscispace.com
Piperidine-substituted benzophenone analogs(Not specified)IL-683 - 100% researchgate.netscispace.com
2-piperidone derivativesBV-2 microgliaTNF-α, IL-1β, IL-6Effective suppression reported nih.gov
Piperine (alkaloid)LPS-stimulated miceTNF-αReduced from 625.8 to 105.8 pg/mL nih.gov

No Publicly Available Research on the Biological and Pharmacological Applications of this compound

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is no publicly available research detailing the in vitro biological and pharmacological applications of the specific chemical compound this compound. Despite extensive searches for data pertaining to its structure-activity relationships, biochemical mechanism of action, and the design of biologically active derivatives, no studies were identified that focus on this particular molecule.

The user's request for an article structured around specific biological research applications—including structure-activity relationship (SAR) investigations, elucidation of its biochemical mechanism of action at the molecular level, and the design and synthesis of biologically active derivatives—cannot be fulfilled. The strict adherence to focusing solely on "this compound" and the provided outline is not possible without published scientific findings.

While the broader class of N-benzylpiperidine derivatives has been the subject of pharmacological research, with various analogues being investigated for a range of biological activities, this information falls outside the explicit scope of the requested article on this compound. Introducing data from related but distinct compounds would violate the core instruction to focus solely on the specified chemical entity.

Therefore, the generation of a scientifically accurate and informative article based on the provided outline for this compound is not feasible due to the absence of relevant research data in the public domain.

Role of 1 Benzyl 2,5 Dimethylpiperidin 3 One in Complex Organic Synthesis

As a Building Block for Advanced Pharmaceutical Intermediates (e.g., Tofacitinib Precursors)

Substituted N-benzyl piperidinones are pivotal intermediates in the synthesis of complex active pharmaceutical ingredients (APIs). A prominent example is the synthesis of Tofacitinib, a Janus kinase (JAK) inhibitor used in the treatment of rheumatoid arthritis. google.com The core of Tofacitinib contains a stereochemically defined, substituted piperidine (B6355638) ring.

While the primary precursor for Tofacitinib is the related isomer (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, the synthesis of this key intermediate often begins with a piperidinone structure. researchgate.netresearchgate.net Specifically, 1-benzyl-4-methylpiperidin-3-one (B104484) is a well-documented starting point. The synthesis involves critical steps such as reductive amination of the ketone to install the required amine functionality.

Although 1-Benzyl-2,5-dimethylpiperidin-3-one is not the direct precursor used in established Tofacitinib syntheses, its structure contains the essential N-benzyl piperidinone scaffold. This makes it a valuable analog for the synthesis of novel pharmaceutical agents or for developing alternative synthetic routes to existing drugs. The presence of methyl groups at the 2 and 5 positions offers different stereochemical and electronic properties compared to the 4-methyl isomer, which could be exploited to create structurally diverse drug candidates.

Table 2: Structural Comparison of Piperidinone Scaffolds

Compound Structure Relevance
This compound (Structure not available in provided search results) Subject of this article; a potential building block for novel heterocyclic compounds.

| 1-Benzyl-4-methylpiperidin-3-one | (Structure not available in provided search results) | A known starting material in the synthetic pathway towards Tofacitinib precursors. researchgate.net |

In the Development of Novel Synthetic Methodologies

The 1-benzyl-piperidin-3-one framework is instrumental in the development of new synthetic methods, particularly those focused on creating stereochemically complex amines and other heterocyclic systems.

Several key features of this scaffold contribute to its utility:

The N-Benzyl Group: This group serves as an effective protecting group for the piperidine nitrogen. It is stable under a variety of reaction conditions but can be readily removed via catalytic hydrogenolysis, a clean and efficient process that liberates the secondary amine for further functionalization. google.comorgsyn.org

The Ketone Moiety: The carbonyl group at the 3-position is a versatile chemical handle. It can undergo a wide range of transformations, including nucleophilic additions, Wittig reactions, and, most importantly, reductive aminations. This allows for the controlled introduction of diverse amine-containing side chains, which is a common strategy in medicinal chemistry to modulate a compound's biological activity. researchgate.net

Stereochemical Complexity: The methyl groups at the 2 and 5 positions introduce chiral centers. Synthesizing and performing reactions on specific diastereomers of this compound allows chemists to explore and develop stereoselective methodologies. Controlling the stereochemistry is often critical for a drug's efficacy and safety.

Research on related substituted N-benzyl piperidinones has led to the creation of libraries of compounds for screening against various biological targets, including acetylcholinesterase inhibitors and dopamine (B1211576) receptor ligands. researchgate.netnih.govmdpi.com These efforts expand the toolkit of synthetic organic chemistry and provide new pathways to biologically active molecules.

Contribution to Heterocyclic Chemistry

The piperidine ring is one of the most ubiquitous heterocyclic motifs found in FDA-approved drugs and natural alkaloids. Consequently, the synthesis and functionalization of substituted piperidines is a central theme in heterocyclic chemistry. ajchem-a.comtuodaindus.com

Compounds like this compound contribute to this field in several ways:

Scaffold Diversification: It represents a distinct, polysubstituted building block. By providing access to a less common substitution pattern (2,5-dimethyl), it enables the exploration of chemical space that is not accessible with more common piperidine precursors.

Stereocontrolled Synthesis: The synthesis of specific stereoisomers of 2,5-disubstituted piperidines is a significant challenge. Methodologies developed to prepare and modify this compound can advance the broader field of asymmetric synthesis of six-membered nitrogen heterocycles.

Foundation for Complex Heterocycles: The piperidinone ring can be used as a template to construct more complex, fused heterocyclic systems. Ring-closing, ring-opening, and rearrangement reactions can transform this simple scaffold into novel molecular architectures with potential applications in materials science and medicinal chemistry.

Advanced Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of 1-Benzyl-2,5-dimethylpiperidin-3-one, offering detailed insights into its molecular framework and stereochemistry.

One-dimensional (1D) ¹H and ¹³C NMR spectra provide the fundamental data for structural assignment. The ¹H NMR spectrum reveals the number of distinct proton environments, their chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and scalar couplings (J-couplings). For the N-benzyl group, protons of the aromatic ring typically appear in the δ 7.2-7.4 ppm range, while the benzylic methylene (B1212753) (CH₂) protons present a characteristic signal, often as a singlet or a pair of doublets, around δ 3.5 ppm. The protons on the piperidine (B6355638) ring and the methyl groups at the C2 and C5 positions resonate in the aliphatic region of the spectrum.

¹³C NMR spectroscopy complements the proton data by identifying the number of chemically non-equivalent carbon atoms. The carbonyl carbon (C=O) of the piperidin-3-one (B1582230) is typically observed in the highly deshielded region of the spectrum (around δ 200-210 ppm). Carbons of the benzyl (B1604629) group and the piperidine ring appear at distinct chemical shifts that are sensitive to their local electronic and steric environment.

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for unambiguously assigning these signals.

COSY (¹H-¹H) : Establishes proton-proton coupling networks, allowing for the tracing of connectivity within the piperidine ring and its substituents.

HSQC (¹H-¹³C) : Correlates directly bonded proton and carbon atoms, enabling the definitive assignment of carbon signals based on their attached protons.

HMBC (¹H-¹³C) : Reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for identifying quaternary carbons and piecing together the entire molecular skeleton, including the connection of the benzyl group to the piperidine nitrogen.

A hypothetical data table for the structural assignment of this compound is presented below, based on typical chemical shifts for similar N-benzyl piperidine structures.

PositionHypothetical ¹H δ (ppm)Hypothetical ¹³C δ (ppm)Key HMBC Correlations (H → C)
C2-H~3.1~65.0C3, C4, C2-CH₃
C2-CH₃~1.1~15.0C2, C3
C3 (C=O)-~208.0-
C4-H₂~2.4, ~2.6~45.0C3, C5, C6
C5-H~2.8~40.0C4, C6, C5-CH₃
C5-CH₃~1.0~18.0C4, C5, C6
C6-H₂~2.9, ~3.2~58.0C2, C4, C5, N-CH₂
N-CH₂~3.5 (AB system)~60.0C2, C6, C_ipso (Aryl)
Aryl-C_ipso-~138.0-
Aryl-C/H~7.2-7.4~127.0-129.0N-CH₂, other Aryl C

The relative stereochemistry of the methyl groups at the C2 and C5 positions (cis or trans) can be determined by analyzing ¹H NMR coupling constants (J-values) and through-space interactions observed in Nuclear Overhauser Effect (NOE) experiments. The piperidine ring typically adopts a chair conformation. The orientation of the substituents (axial or equatorial) significantly influences the chemical shifts and coupling constants of adjacent protons.

For instance, a large trans-diaxial coupling constant (³J_ax,ax ≈ 10–13 Hz) between two protons on adjacent carbons is indicative of both protons being in axial positions. Conversely, smaller axial-equatorial (³J_ax,eq ≈ 2–5 Hz) and equatorial-equatorial (³J_eq,eq ≈ 2–5 Hz) couplings are observed for other orientations. By carefully analyzing the multiplicity and J-values of the piperidine ring protons, the preferred conformation and the relative stereochemistry of the C2 and C5 substituents can be deduced. rsc.org For example, in a cis-2,5-disubstituted piperidine, one substituent might be axial and the other equatorial, while a trans isomer could have both substituents in equatorial positions, which is often the more stable configuration. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the exact molecular weight and to study the fragmentation pattern of this compound, which helps confirm its structure. The compound has a molecular formula of C₁₄H₁₉NO, corresponding to a monoisotopic mass of approximately 217.1467 g/mol .

Under electrospray ionization (ESI), the molecule typically forms a protonated molecular ion [M+H]⁺ at m/z 218.1545. High-resolution mass spectrometry (HRMS) can confirm the elemental composition by measuring this mass with high precision.

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion provides structural information through characteristic fragmentation. For N-benzyl piperidine derivatives, a prominent fragmentation pathway is the cleavage of the benzylic C-N bond. nih.gov This process often leads to the formation of a stable tropylium (B1234903) cation or a benzyl cation at m/z 91, which is frequently observed as the base peak in the spectrum. libretexts.org Other significant fragments may arise from cleavages within the piperidine ring, such as α-cleavage adjacent to the nitrogen or losses of small neutral molecules.

m/zIonDescription
218.15[M+H]⁺Protonated molecular ion
91.05[C₇H₇]⁺Tropylium/Benzyl cation (from cleavage of N-CH₂ bond)
126.13[M - C₇H₇]⁺Loss of the benzyl group from the molecular ion

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

X-ray crystallography is the most powerful method for the unambiguous determination of the solid-state molecular structure, including bond lengths, bond angles, and absolute configuration of a chiral molecule. nih.govmdpi.com This technique requires a single, high-quality crystal of the compound.

The analysis of this compound or a suitable crystalline derivative would confirm the connectivity established by NMR and MS. Crucially, it would reveal the precise chair conformation of the piperidine ring in the solid state and the exact spatial orientation (axial/equatorial) of the benzyl and the two methyl groups.

For an enantiomerically pure sample, crystallographic analysis using anomalous dispersion, typically with copper radiation, can determine the absolute configuration at the chiral centers (C2 and C5), definitively assigning them as (R) or (S). nih.gov While specific crystallographic data for this compound is not widely published, studies on similar substituted piperidines confirm that the piperidine ring generally adopts a chair conformation. researchgate.net

Chiral Chromatography (e.g., HPLC) for Enantiopurity Assessment

Since this compound possesses two stereocenters (C2 and C5), it can exist as enantiomers and diastereomers. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for separating these stereoisomers and assessing the enantiomeric purity (or enantiomeric excess, ee) of a sample. mdpi.com

The separation is achieved using a chiral stationary phase (CSP), which interacts diastereomerically with the enantiomers of the analyte. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® OD, Chiralpak® AD), are commonly effective for resolving chiral amines and related compounds. nih.govresearchgate.net The choice of mobile phase, typically a mixture of a hydrocarbon like hexane (B92381) and an alcohol modifier like isopropanol, is optimized to achieve baseline separation of the enantiomeric peaks. The enantiomeric excess is then calculated from the relative peak areas in the chromatogram. This technique is essential for monitoring the success of an asymmetric synthesis or a chiral resolution process. nih.govacs.org

Polarimetry for Optical Rotation Measurement

Polarimetry is a technique used to measure the rotation of plane-polarized light as it passes through a solution of a chiral compound. wikipedia.org This property is known as optical activity. The measured angle of rotation (α) is used to calculate the specific rotation [α], which is a characteristic physical property for a pure enantiomer under specific conditions (temperature, wavelength, solvent, and concentration).

For this compound, each pure enantiomer will rotate light by an equal magnitude but in opposite directions. wikipedia.org One enantiomer will be dextrorotatory (+), rotating light clockwise, while its mirror image will be levorotatory (-), rotating it counter-clockwise.

Future Research Directions and Perspectives

Development of More Efficient and Sustainable Synthetic Routes

While specific synthetic routes for 1-benzyl-2,5-dimethylpiperidin-3-one are not extensively documented, its structure suggests that it could be assembled using established heterocyclic chemistry principles. Future research should focus on developing novel synthetic strategies that are not only efficient but also adhere to the principles of green chemistry.

Potential synthetic approaches that warrant investigation include:

Intramolecular Mannich Reactions: A multi-component reaction involving benzylamine, a suitable methyl-substituted aldehyde (like propionaldehyde), and a ketone precursor could offer a direct route. Research into stereoselective intramolecular Mannich reactions could provide control over the stereocenters at C2 and C5. nih.gov

Catalytic Asymmetric Synthesis: Modern catalytic methods, such as those employing ruthenium(II) or rhodium(I) complexes, could be adapted for the asymmetric hydrogenation of a corresponding pyridine (B92270) precursor, allowing for the stereocontrolled introduction of the methyl groups. nih.gov

Flow Chemistry: Continuous flow synthesis could be explored to improve reaction efficiency, reduce waste, and enhance safety compared to traditional batch processing. This methodology would be particularly valuable for optimizing reaction conditions and scaling up the production of the target compound.

Future efforts should prioritize methods that minimize the use of hazardous reagents, reduce the number of synthetic steps, and maximize atom economy, thereby creating a more sustainable pathway to this and related piperidin-3-one (B1582230) derivatives.

Comprehensive Exploration of Chemical Reactivity and Catalysis

The chemical functionality of this compound is characterized by the ketone at the C3 position and the tertiary amine. These features suggest a rich and varied reactivity profile that remains to be explored.

Key areas for future investigation include:

Ketone Functionalization: The carbonyl group is a versatile handle for a wide range of chemical transformations. Future studies could explore its reduction to the corresponding alcohol, reductive amination to introduce new amine functionalities, and alpha-functionalization to install additional substituents. These reactions would provide access to a host of new derivatives.

Enolate Chemistry: The potential for forming enolates at the C2 and C4 positions opens the door to aldol-type reactions and Michael additions, enabling the construction of more complex molecular architectures. mdpi.com

Organocatalysis: Chiral piperidine (B6355638) derivatives are known to be effective organocatalysts. The stereocenters at C2 and C5 suggest that enantiomerically pure forms of this compound or its derivatives could be investigated as catalysts for asymmetric transformations.

A thorough study of its reactivity will be crucial for understanding how this molecule can be utilized as a building block in synthetic chemistry.

Advanced Stereochemical Control in Synthesis

The presence of two stereocenters at the C2 and C5 positions means that this compound can exist as multiple stereoisomers (cis and trans diastereomers, each as a pair of enantiomers). The precise three-dimensional arrangement of the substituents is expected to profoundly influence its biological activity and chemical properties.

Future research should prioritize the development of synthetic methods that allow for complete stereochemical control:

Diastereoselective Synthesis: Strategies should be developed to selectively synthesize either the cis- or trans-diastereomer. This could be achieved through substrate-controlled cyclization reactions or by employing stereoselective catalysts that favor the formation of one diastereomer over the other. nih.gov

Enantioselective Synthesis: The development of methods to produce enantiomerically pure forms of each diastereomer is a critical goal. This could involve the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis.

Stereochemical Characterization: Advanced analytical techniques, such as 2D NMR spectroscopy and single-crystal X-ray diffraction, will be essential to unambiguously determine the relative and absolute stereochemistry of the synthesized isomers.

Achieving mastery over the stereochemistry of this molecule is a prerequisite for any meaningful investigation into its structure-activity relationships.

In-depth Computational Studies for Structure-Function Relationships

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, thereby guiding experimental work. nih.gov For this compound, in-depth computational studies could provide significant insights where experimental data is currently lacking.

Future computational investigations could focus on several key areas, as detailed in the table below. Density Functional Theory (DFT) is a valuable method for exploring geometric parameters and electronic properties. researchgate.net Such calculations can help elucidate reaction mechanisms, stability, and reactive sites. nih.gov

Computational Method Research Objective Potential Insights
Conformational Analysis To determine the preferred 3D structures (e.g., chair, boat conformations) of the cis and trans isomers.Understanding of steric interactions, dipole moments, and the most stable geometric arrangements.
Density Functional Theory (DFT) To calculate electronic properties, such as HOMO-LUMO energy gaps, and predict sites of reactivity. nih.govIdentification of the most likely sites for nucleophilic or electrophilic attack; prediction of spectroscopic properties (NMR, IR).
Molecular Dynamics (MD) Simulations To simulate the interaction of the compound with biological macromolecules, such as enzymes or receptors.Prediction of potential binding modes, identification of key interacting amino acid residues, and estimation of binding affinities. nih.gov
QSAR (Quantitative Structure-Activity Relationship) Modeling To build models that correlate structural features of a library of derivatives with their biological activity.Guidance for designing new analogues with improved potency or selectivity.

These theoretical studies would be invaluable for rationalizing experimental results and for the intelligent design of future experiments, particularly in the context of drug discovery. researchgate.net

Discovery of Novel Biological Activities and Molecular Pathways in vitro

The piperidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of drugs targeting a wide array of diseases, including cancer, microbial infections, and central nervous system (CNS) disorders. nih.govresearchgate.netmdpi.com Therefore, it is highly probable that this compound and its derivatives possess undiscovered biological activities.

A systematic in vitro screening campaign is a critical next step. Potential therapeutic areas and targets for investigation are outlined below.

Therapeutic Area Potential Molecular Targets Rationale
Oncology Kinases, Topoisomerases, TubulinPiperidine derivatives have shown efficacy as anticancer agents. rsc.org
Neuroscience Dopamine (B1211576) Receptors, Serotonin Receptors, Cholinesterases nih.gov, Sigma ReceptorsThe N-benzylpiperidine motif is common in CNS-active compounds. nih.govmdpi.com
Infectious Diseases Bacterial or Fungal Enzymes, Cell Wall Synthesis PathwaysThe piperidine nucleus is present in various antimicrobial agents. researchgate.net
Inflammatory Diseases Cyclooxygenases (COX), Lipoxygenases (LOX), Cytokine PathwaysCertain piperidones have demonstrated anti-inflammatory properties. rsc.org

Initial high-throughput screening against diverse panels of cell lines and biochemical assays could rapidly identify promising "hits." nih.gov Subsequent studies would then focus on elucidating the specific molecular pathways and mechanisms of action for any active compounds discovered.

Application as a Scaffold for Diverse Chemical Libraries

The structural features of this compound make it an excellent scaffold for the construction of diverse chemical libraries for drug discovery and chemical biology. mdpi.com The molecule possesses several points that can be readily modified to generate a wide range of analogues.

Key points of diversification include:

The Ketone (C3): As mentioned, this position can be converted into a variety of functional groups (alcohols, amines, oximes, hydrazones), each of which can be further derivatized.

The Benzyl (B1604629) Group (N1): The benzyl group can be replaced with a wide range of other aromatic, heteroaromatic, or aliphatic substituents through N-debenzylation followed by N-alkylation or N-arylation. This allows for fine-tuning of properties like solubility, lipophilicity, and target-binding interactions. unisi.it

The Piperidine Ring: While more synthetically challenging, modifications to the ring itself, such as at the C4 position or the methyl groups, could be explored to probe the structural requirements for biological activity.

The table below illustrates how this scaffold can be systematically elaborated.

Diversification Point Reaction Type Potential Reagents/Building Blocks Resulting Functionality
C3-Ketone Reductive AminationPrimary/Secondary AminesSubstituted Amines
Wittig ReactionPhosphonium YlidesAlkenes
Aldol (B89426) CondensationAldehydes/Ketonesα,β-Unsaturated Ketones
N1-Benzyl Group N-Debenzylation then N-Alkylation/ArylationAlkyl Halides, Aryl HalidesVaried N-Substituents
N-Debenzylation then AcylationAcyl Chlorides, Carboxylic AcidsAmides

By applying combinatorial chemistry principles to these diversification points, large libraries of novel compounds can be generated and screened, maximizing the potential for discovering new bioactive molecules based on the this compound framework.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.